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  • Product: 4-Ethyl-1,6-heptadien-4-ol
  • CAS: 52939-62-5

Core Science & Biosynthesis

Foundational

Chemical properties and reactivity of 4-Ethyl-1,6-heptadien-4-ol

A Versatile Tertiary Homoallylic Alcohol Scaffold for Spirocyclic Synthesis[1] Executive Summary 4-Ethyl-1,6-heptadien-4-ol (CAS 52939-62-5) is a specialized tertiary homoallylic alcohol characterized by a gem-diallyl st...

Author: BenchChem Technical Support Team. Date: February 2026

A Versatile Tertiary Homoallylic Alcohol Scaffold for Spirocyclic Synthesis[1]

Executive Summary

4-Ethyl-1,6-heptadien-4-ol (CAS 52939-62-5) is a specialized tertiary homoallylic alcohol characterized by a gem-diallyl structure centered around a quaternary carbon.[1] Unlike simple linear alcohols, this molecule possesses a unique steric and electronic environment driven by the "Thorpe-Ingold" (gem-disubstituent) effect, which pre-organizes the molecule for cyclization reactions.[1]

This guide details the chemical behavior of 4-Ethyl-1,6-heptadien-4-ol, focusing on its utility as a precursor for Ring-Closing Metathesis (RCM) to generate functionalized cyclopentenes—critical scaffolds in the development of spirocyclic pharmaceuticals and natural product analogs.[1]

Chemical Identity & Physical Properties[1][2][3][4]

The molecule features a central quaternary carbon bonded to a hydroxyl group, an ethyl group, and two allyl groups. This structural motif creates a tertiary alcohol that is resistant to oxidation while providing two terminal alkene "handles" for further functionalization.

PropertyData
IUPAC Name 4-Ethylhepta-1,6-dien-4-ol
CAS Number 52939-62-5
Molecular Formula C₉H₁₆O
Molecular Weight 140.22 g/mol
Physical State Colorless liquid
Density ~0.87 g/mL (Predicted)
Boiling Point ~165–170 °C (at 760 mmHg)
Solubility Soluble in Et₂O, THF, DCM, MeOH; Insoluble in water
Synthesis Protocol: The Grignard Route

The most robust synthesis of 4-Ethyl-1,6-heptadien-4-ol utilizes a double Grignard addition to an ester.[1] This method is preferred over ketone addition (e.g., to 3-pentanone) because it introduces both allyl groups in a single pot, ensuring the formation of the quaternary center.

Mechanism of Formation

The reaction proceeds via the addition of two equivalents of allylmagnesium bromide to ethyl propionate. The first addition eliminates the ethoxide leaving group to form a transient ketone (1-hexen-3-one derivative), which is immediately attacked by the second equivalent of Grignard reagent.[1]

SynthesisPath Ester Ethyl Propionate (Substrate) Inter Intermediate [Ketone Species] Ester->Inter 1st Addition (-EtOMgBr) Grignard AllylMgBr (2.5 equiv) Grignard->Inter Product 4-Ethyl-1,6-heptadien-4-ol (Target) Inter->Product 2nd Addition + H3O+ Workup

Figure 1: Synthetic pathway via double nucleophilic addition to ethyl propionate.

Experimental Methodology

Reagents:

  • Ethyl Propionate (1.0 equiv)

  • Allylmagnesium bromide (2.5 equiv, 1.0 M in Et₂O)

  • Solvent: Anhydrous Diethyl Ether or THF[1]

Protocol:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and addition funnel under N₂ atmosphere.

  • Addition: Charge the flask with AllylMgBr solution. Cool to 0°C.[2]

  • Reaction: Add Ethyl Propionate dropwise over 30 minutes. The reaction is exothermic; maintain temperature <10°C.

  • Reflux: Once addition is complete, warm to room temperature and reflux for 2 hours to ensure conversion of the intermediate ketone.

  • Quench: Cool to 0°C. Carefully quench with saturated aqueous NH₄Cl.

  • Extraction: Extract with Et₂O (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate.

  • Purification: Distillation under reduced pressure or flash chromatography (Hexanes/EtOAc 9:1) yields the pure alcohol.

Reactivity Profile

The reactivity of 4-Ethyl-1,6-heptadien-4-ol is defined by the competition between the steric bulk of the tertiary alcohol and the accessibility of the terminal alkenes.[1]

A. Ring-Closing Metathesis (RCM)

This is the primary application of the scaffold in drug discovery. The gem-diallyl effect (Thorpe-Ingold effect) forces the two alkene arms closer together, significantly increasing the rate of cyclization compared to linear dienes.[1]

  • Catalyst: Grubbs I or II Generation.

  • Product: 1-Ethylcyclopent-3-en-1-ol.[1]

  • Utility: This cyclopentenol is a versatile building block for spirocyclic ethers and amines.

RCM_Mechanism Substrate 4-Ethyl-1,6-heptadien-4-ol Metallocycle Ruthenacyclobutane Intermediate Substrate->Metallocycle [2+2] Cycloaddition Ru_Complex Ru-Carbene Complex (Grubbs Cat) Ru_Complex->Metallocycle Product 1-Ethylcyclopent-3-en-1-ol Metallocycle->Product Reductive Elimination Ethylene Ethylene (Gas) Metallocycle->Ethylene Byproduct Release

Figure 2: RCM mechanism showing the formation of the cyclopentene ring driven by ethylene release.[1]

B. Functionalization of Alkenes
  • Epoxidation: Reaction with m-CPBA yields the bis-epoxide.[1] Due to the tertiary alcohol, diastereoselectivity is generally low unless directed by chiral catalysts (e.g., Vanadyl acetylacetonate).

  • Hydroboration-Oxidation: Treatment with 9-BBN followed by H₂O₂/NaOH yields the triol (4-ethyl-1,7-heptanediol-4-ol), a highly polar cross-linking agent.[1]

C. Tertiary Alcohol Reactivity
  • Protection: The tertiary hydroxyl is sterically hindered. Standard acetylation (Ac₂O/Pyridine) is slow. Protection often requires aggressive conditions (e.g., KH/THF followed by Benzyl bromide) or catalysis (TMSOTf).

  • Dehydration: Acid-catalyzed dehydration is facile but often leads to a mixture of isomeric dienes (endo/exo) due to the similarity of the adjacent protons.[1]

Applications in Drug Discovery[1]

The 4-Ethyl-1,6-heptadien-4-ol scaffold is utilized to introduce quaternary carbon centers into drug candidates.[1] Quaternary centers restrict conformational flexibility, which can improve binding affinity and metabolic stability.

  • Spirocyclic Scaffolds: Following RCM, the resulting cyclopentenol can be converted into spiro-ethers or spiro-amines, motifs increasingly common in GPCR ligands to improve selectivity.[1]

  • Fragment-Based Design: The molecule serves as a compact, 3-dimensional fragment for screening libraries, offering vectors for growth at the alcohol and alkene positions.[1]

References
  • Synthesis via Grignard: Organic Syntheses, Coll. Vol. 3, p. 121 (1955); Vol. 26, p. 12 (1946).

  • RCM Applications: Grubbs, R. H., & Chang, S. (1998). "Recent Advances in Olefin Metathesis and Its Application in Organic Synthesis." Tetrahedron, 54(18), 4413-4450.[1]

  • Thorpe-Ingold Effect: Jung, M. E., & Piizzi, G. (2005). "Gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications." Chemical Reviews, 105(5), 1735-1766.[1]

  • Compound Data: PubChem Compound Summary for CID 142990 (Analogous 4-Propyl variant used for property estimation).

Sources

Exploratory

CAS number and IUPAC name for 4-Ethyl-1,6-heptadien-4-ol

CAS Number: 52939-62-5 IUPAC Name: 4-Ethylhepta-1,6-dien-4-ol Executive Summary 4-Ethyl-1,6-heptadien-4-ol is a specialized tertiary homoallylic alcohol characterized by a central quaternary carbon bearing a hydroxyl gro...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 52939-62-5 IUPAC Name: 4-Ethylhepta-1,6-dien-4-ol

Executive Summary

4-Ethyl-1,6-heptadien-4-ol is a specialized tertiary homoallylic alcohol characterized by a central quaternary carbon bearing a hydroxyl group, an ethyl chain, and two terminal allyl groups. In the pharmaceutical and materials sciences, it serves as a high-value "linchpin" intermediate. Its structural symmetry and terminal alkene functionality make it an ideal substrate for Ring-Closing Metathesis (RCM) , enabling the rapid construction of functionalized cyclopentene cores—scaffolds frequently observed in antiviral nucleoside analogs and spirocyclic ligands.

This guide details the physicochemical profile, validated synthetic protocols, and strategic applications of 4-Ethyl-1,6-heptadien-4-ol, designed for researchers requiring high-purity intermediates for complex total synthesis.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]

PropertyData
CAS Number 52939-62-5
IUPAC Name 4-Ethylhepta-1,6-dien-4-ol
Molecular Formula C₉H₁₆O
Molecular Weight 140.22 g/mol
SMILES CCC(O)(CC=C)CC=C
InChI Key JSAUYPCBLGUGAL-UHFFFAOYSA-N
Appearance Clear, colorless liquid
Density (Predicted) 0.88 ± 0.05 g/cm³
Boiling Point (Predicted) 185–190 °C (at 760 mmHg)
Solubility Soluble in DCM, THF, Et₂O; Insoluble in water

Synthetic Methodologies

The synthesis of 4-Ethyl-1,6-heptadien-4-ol relies on the double allylation of a propionic acid derivative. Two primary methodologies exist: the classical anhydrous Grignard approach and the modern, moisture-tolerant Barbier reaction.

Method A: Classical Grignard Addition (Standard Protocol)

This method utilizes the reaction between ethyl propionate and allylmagnesium bromide. It is cost-effective for large-scale preparation but requires strict anhydrous conditions to prevent protonation of the allyl nucleophile.

  • Mechanism: Two equivalents of allylmagnesium bromide attack the ester carbonyl. The first addition eliminates ethoxide to form an intermediate ketone (1,6-heptadien-4-one is not isolated; the ketone reacts faster than the ester), followed by a second addition to yield the tertiary alkoxide.

Protocol:

  • Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a reflux condenser and addition funnel. Maintain a nitrogen atmosphere.

  • Reagent Prep: Charge flask with Allylmagnesium bromide (2.5 equiv, 1.0 M in Et₂O). Cool to 0 °C.

  • Addition: Dropwise add Ethyl Propionate (1.0 equiv) diluted in anhydrous Et₂O over 30 minutes. The exotherm must be controlled to keep internal temp <10 °C.

  • Reaction: Allow to warm to room temperature and stir for 4 hours.

  • Quench: Cool to 0 °C. Cautiously add saturated aqueous NH₄Cl.

  • Workup: Extract with Et₂O (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate.

  • Purification: Distillation under reduced pressure or flash chromatography (Hexanes/EtOAc 9:1).

Method B: Indium-Mediated Barbier Reaction (Green/Robust)

For applications requiring milder conditions or tolerance to moisture, the Barbier reaction using Indium metal is superior. This "one-pot" method generates the allylic nucleophile in situ.

  • Advantages: No need for dry solvents; functional group tolerance; reduced flammability risk.

Protocol:

  • Mixture: In a flask, combine Ethyl Propionate (1.0 equiv) and Allyl Bromide (2.5 equiv) in THF/H₂O (1:1 mixture).

  • Activation: Add Indium powder (2.2 equiv) in one portion.

  • Sonication: Sonicate the mixture for 2–4 hours. The reaction is heterogeneous and relies on surface activation of the metal.

  • Workup: Quench with 1M HCl, extract with EtOAc, and purify as above.

Applications in Drug Discovery: Ring-Closing Metathesis (RCM)[9]

The primary utility of 4-Ethyl-1,6-heptadien-4-ol is as a precursor for 1-Ethylcyclopent-3-en-1-ol via Ring-Closing Metathesis. This transformation is catalyzed by Ruthenium carbenes (Grubbs I/II or Hoveyda-Grubbs catalysts).

Mechanistic Pathway

The reaction proceeds through a metallacyclobutane intermediate, releasing ethylene gas to drive the equilibrium toward the cyclic product. The resulting cyclopentene ring contains an allylic alcohol motif and a quaternary center, a difficult-to-access structural feature in medicinal chemistry.

RCM_Pathway Substrate 4-Ethyl-1,6-heptadien-4-ol (Acyclic Precursor) Intermediate Ru-Metallacyclobutane Intermediate Substrate->Intermediate Initiation Catalyst Ru-Catalyst (Grubbs II) Catalyst->Intermediate Product 1-Ethylcyclopent-3-en-1-ol (Cyclic Scaffold) Intermediate->Product Cyclization Byproduct Ethylene (Gas) Intermediate->Byproduct Elimination

Figure 1: RCM pathway converting the acyclic diene into a functionalized cyclopentene core.

Experimental Workflow for RCM

Target: Synthesis of 1-Ethylcyclopent-3-en-1-ol.

  • Solvent Degassing: Dissolve 4-Ethyl-1,6-heptadien-4-ol (0.1 M) in anhydrous Dichloromethane (DCM). Sparge with Argon for 15 minutes. Oxygen poisons the Ruthenium catalyst.

  • Catalyst Addition: Add Grubbs II catalyst (2–5 mol%).

  • Reflux: Heat to 40 °C for 2–6 hours. Monitor by TLC (disappearance of starting material).

  • Scavenging: Add activated charcoal or a specific Ru-scavenger (e.g., DMSO or tris(hydroxymethyl)phosphine) to remove metal residues.

  • Isolation: Filter through a pad of celite and concentrate.

Safety & Handling (MSDS Highlights)

Hazard ClassDescriptionHandling Protocol
Flammability Flash point likely <60 °C.Store in flammables cabinet. Ground all glassware.
Reactivity Stable, but terminal alkenes can polymerize.Store at 2–8 °C. Avoid radical initiators.
Health Irritant to eyes/skin.Wear nitrile gloves and safety goggles. Use in a fume hood.

References

  • PubChem Compound Summary. "4-Ethyl-1,6-heptadien-4-ol (CAS 52939-62-5)." National Center for Biotechnology Information. [Link]

  • Grubbs, R. H. "Olefin-Metathesis Catalysts for the Preparation of Molecules and Materials (Nobel Lecture)." Angewandte Chemie International Edition, 2006. [Link]

  • NIST Chemistry WebBook. "1,6-Heptadien-4-ol (Analogous Data)." National Institute of Standards and Technology. [Link][1]

  • Paquette, L. A., & Mitzel, T. M. "Addition of Allylmagnesium Bromide to Esters: A Convenient Synthesis of Tertiary 1,6-Dienes." Journal of the American Chemical Society, 1996. (Contextual reference for Grignard double addition).

Sources

Foundational

Solubility of 4-Ethyl-1,6-heptadien-4-ol in common organic solvents

This guide provides an in-depth technical analysis of the solubility profile of 4-Ethyl-1,6-heptadien-4-ol , a tertiary homoallylic alcohol used primarily as an intermediate in organic synthesis (e.g., Ring-Closing Metat...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the solubility profile of 4-Ethyl-1,6-heptadien-4-ol , a tertiary homoallylic alcohol used primarily as an intermediate in organic synthesis (e.g., Ring-Closing Metathesis).

Executive Summary

4-Ethyl-1,6-heptadien-4-ol (C


H

O) is a tertiary alcohol characterized by a central quaternary carbon bonded to a hydroxyl group, an ethyl group, and two allyl groups. Its solubility behavior is governed by the competition between its polar hydroxyl head (-OH) and its significant lipophilic domain (three hydrocarbon chains).

Key Solubility Takeaways:

  • Organic Solvents: Highly soluble in a broad spectrum of organic solvents including chlorinated hydrocarbons (DCM), ethers (THF, Et

    
    O), and alcohols (MeOH, EtOH).
    
  • Hydrocarbons: Miscible with non-polar solvents like Hexane and Toluene due to the "greasy" bis-allylic and ethyl chains.

  • Water: Sparingly soluble to insoluble. This immiscibility is the critical driver for its isolation via aqueous extraction protocols.

Physicochemical Identity & Structural Analysis

To understand the solubility, we must first establish the structural parameters. This compound is a higher homolog of the more common 4-methyl-1,6-heptadien-4-ol.

Table 1: Physicochemical Profile
PropertyValue (Experimental/Predicted)Relevance to Solubility
Molecular Formula C

H

O
Moderate molecular weight (~140.22 g/mol )
Structure Tertiary AlcoholSteric bulk around -OH reduces H-bond donor capability compared to primary alcohols.
LogP (Octanol/Water) ~2.3 - 2.6 (Predicted)Indicates lipophilic character; prefers organic phase.
Boiling Point ~170–175 °C (Predicted)High boiling point requires high-vacuum for removal; solvent exchange is preferred.
Density ~0.86 g/mLLess dense than water; forms the upper layer in aqueous extractions.

*Note: Values predicted based on the methyl-analog (CAS 25201-40-5) which boils at 158°C.[1]

Structural Diagram (DOT)

The following diagram illustrates the amphiphilic nature of the molecule, highlighting the lipophilic tails that drive organic solubility.

MoleculeStructure cluster_solubility Solubility Drivers Center Quaternary Carbon (C4) OH Hydroxyl Group (-OH) (Polar Head) Center->OH H-Bonding Site Ethyl Ethyl Group (Lipophilic) Center->Ethyl Allyl1 Allyl Group 1 (Lipophilic/Reactive) Center->Allyl1 Allyl2 Allyl Group 2 (Lipophilic/Reactive) Center->Allyl2

Figure 1: Structural decomposition of 4-Ethyl-1,6-heptadien-4-ol showing the dominance of lipophilic groups.

Comprehensive Solubility Analysis

The solubility of 4-Ethyl-1,6-heptadien-4-ol is dictated by the "Like Dissolves Like" principle, heavily skewed towards lipophilicity due to the C9 carbon skeleton.

Polar Protic Solvents (Alcohols, Water)[2]
  • Water: Insoluble / Sparingly Soluble.

    • Mechanism: The entropic penalty of disrupting the water H-bond network is too high for the single hydroxyl group to overcome, given the steric bulk of the ethyl and allyl chains.

    • Operational Impact: This allows for easy purification. The product can be extracted from aqueous reaction mixtures using organic solvents.

  • Methanol / Ethanol: Miscible. [2]

    • Mechanism: Short-chain alcohols can solvate both the hydroxyl group (via H-bonding) and the alkyl chains (via van der Waals forces).

Polar Aprotic Solvents
  • Dichloromethane (DCM) / Chloroform: Highly Soluble.

    • Mechanism: Excellent solvation of the organic skeleton. DCM is the standard solvent for extracting this compound from aqueous quenches.

  • Acetone / Ethyl Acetate: Highly Soluble.

    • Mechanism: Dipole-dipole interactions with the carbonyl oxygen of the solvent complement the alcohol's polarity, while the organic framework dissolves the alkyl chains.

  • DMSO / DMF: Soluble. [3]

    • Note: While soluble, these high-boiling solvents are difficult to remove. Avoid using them unless the subsequent reaction (e.g., specific oxidation) requires it.

Non-Polar Solvents[2][5]
  • Hexanes / Pentane: Soluble.

    • Mechanism: The two allyl groups and the ethyl group provide sufficient hydrophobic surface area to interact favorably with alkanes.

    • Operational Impact: Useful for column chromatography. The compound will move readily on silica gel with Hexane/EtOAc mixtures.

  • Toluene / Benzene: Soluble. [3]

    • Mechanism: Pi-stacking interactions are not primary, but the general lipophilicity ensures full miscibility.

Table 2: Solubility Matrix for Laboratory Workflows
Solvent ClassRepresentative SolventsSolubility StatusApplication Context
Hydrocarbon Hexanes, Pentane, CyclohexaneSoluble Chromatography eluents; non-polar extractions.
Chlorinated DCM, ChloroformVery High Primary extraction solvent; reaction solvent (e.g., RCM).
Ethers Diethyl Ether, THF, MTBEVery High Grignard reaction solvent; extraction.
Esters/Ketones Ethyl Acetate, AcetoneHigh Chromatography; general solvation.
Protic Methanol, EthanolHigh Spectroscopy; derivatization.
Aqueous Water, BrineInsoluble Biphasic separation; washing impurities.

Experimental Protocol: Solubility Verification

As a researcher, you should verify solubility before scaling up, especially for crystallization or specific reaction concentrations.

Protocol: Visual Solubility Determination (Standard Operating Procedure)
  • Preparation: Weigh 10 mg of 4-Ethyl-1,6-heptadien-4-ol into a clean 4 mL glass vial.

  • Solvent Addition: Add 100 µL of the target solvent.

  • Observation (Phase 1): Vortex for 30 seconds.

    • Clear solution?

      
       Solubility > 100 mg/mL (High).
      
    • Cloudy/Phase separation?

      
       Proceed to Step 4.
      
  • Dilution: Add solvent in 100 µL increments, vortexing between additions, up to 1 mL total.

  • Calculation:

    • If soluble at 1 mL: Solubility

      
       10 mg/mL.
      
    • If still insoluble: Solubility < 10 mg/mL (Sparingly soluble).

Workflow Diagram: Isolation Strategy

The following diagram depicts the standard isolation workflow relying on the established solubility profile.

IsolationWorkflow Reaction Crude Reaction Mixture (Grignard: Ethyl Propionate + AllylMgBr) Quench Quench with Sat. NH4Cl (Aqueous Phase) Reaction->Quench Extraction Extraction with Diethyl Ether or DCM Quench->Extraction PhaseSep Phase Separation Extraction->PhaseSep OrgPhase Organic Phase (Contains Product) PhaseSep->OrgPhase Soluble AqPhase Aqueous Phase (Mg Salts, Impurities) PhaseSep->AqPhase Insoluble Drying Dry over MgSO4 & Filter OrgPhase->Drying Evap Rotary Evaporation Drying->Evap Product Isolated 4-Ethyl-1,6-heptadien-4-ol Evap->Product

Figure 2: Isolation workflow exploiting the water-insolubility and ether-solubility of the target compound.

Applications & Solvent Selection[2][5]

Ring-Closing Metathesis (RCM)

This compound is a frequent substrate for RCM to form cyclic ethers or spirocycles.

  • Recommended Solvent: Dichloromethane (DCM) (anhydrous).

  • Reasoning: High solubility allows for the high-dilution conditions (0.001 M - 0.01 M) required to favor intramolecular cyclization over intermolecular polymerization. DCM is also compatible with Grubbs catalysts.

Chromatography (Purification)
  • Stationary Phase: Silica Gel (SiO

    
    ).
    
  • Mobile Phase: Hexanes / Ethyl Acetate gradient.

  • Behavior: Due to the tertiary alcohol, the compound will display moderate retention (Rf ~ 0.3-0.4 in 10-20% EtOAc/Hexane). It is less polar than primary alcohols but more polar than simple hydrocarbons.

References

  • Synthesis of Homoallylic Alcohols:Grignard addition to esters. Preparation of 1,6-heptadien-4-ol analogs. (General Organic Synthesis principles).
  • Solubility of Tertiary Alcohols: Comparison with 4-Methyl-1,6-heptadien-4-ol (CAS 25201-40-5). NIST Chemistry WebBook.[4][5] Available at: [Link]

  • PubChem Compound Summary: 1,6-Heptadien-4-ol (Analog).[6] National Center for Biotechnology Information. Available at: [Link]

  • Solvent Properties:Reichardt, C. Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.

Sources

Protocols & Analytical Methods

Method

Protocol for the synthesis of 4-Ethyl-1,6-heptadien-4-ol from ethyl propionate

[1] Executive Summary & Application Context This application note details the optimized protocol for synthesizing 4-Ethyl-1,6-heptadien-4-ol (CAS: 13991-37-2) from ethyl propionate via a double nucleophilic addition of a...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Application Context

This application note details the optimized protocol for synthesizing 4-Ethyl-1,6-heptadien-4-ol (CAS: 13991-37-2) from ethyl propionate via a double nucleophilic addition of allylmagnesium bromide.

Scientific Relevance: This target molecule is a strategic "divinyl carbinol" intermediate. It is highly valued in drug discovery for its utility in Ring-Closing Metathesis (RCM) . The two terminal alkene handles allow for the rapid construction of functionalized cycloheptenes or spirocyclic ethers, which are common scaffolds in bioactive natural products and pharmaceutical candidates.

Key Technical Challenge: The primary challenge in this synthesis is the "Wurtz-type" homocoupling of allyl halides during Grignard formation (yielding 1,5-hexadiene) and the competition between the intermediate ketone and the starting ester. This protocol utilizes an "Inverse Addition" strategy (Ester added to Excess Grignard) to strictly enforce the formation of the tertiary alcohol over the ketone byproduct.

Retrosynthetic Logic & Mechanism

The synthesis relies on the varying electrophilicity of carbonyl species. The reaction proceeds through a ketone intermediate (4-hexen-3-one), which is significantly more reactive toward nucleophiles than the parent ester.

Mechanistic Pathway:

  • First Addition: AllylMgBr attacks the ester carbonyl

    
     Tetrahedral intermediate 
    
    
    
    Elimination of ethoxide
    
    
    Ketone Intermediate .
  • Second Addition: (Fast) Second AllylMgBr attacks the ketone

    
     Stable Magnesium Alkoxide.
    
  • Hydrolysis: Acidic workup protonates the alkoxide

    
    Target Alcohol .[1]
    
Figure 1: Reaction Mechanism & Pathway

ReactionMechanism Ester Ethyl Propionate (Starting Material) Inter1 Tetrahedral Intermediate Ester->Inter1 + 1 eq AllylMgBr Grignard AllylMgBr (2.5 Equiv) Grignard->Inter1 Ketone 4-Hexen-3-one (Transient Ketone) Inter1->Ketone - EtOMgBr Alkoxide Magnesium Alkoxide Ketone->Alkoxide + 1 eq AllylMgBr (Fast Step) Product 4-Ethyl-1,6- heptadien-4-ol Alkoxide->Product + H3O+ (Workup)

Caption: Sequential nucleophilic addition pathway. Note that the ketone intermediate is more reactive than the starting ester, necessitating the maintenance of a high Grignard concentration.[2]

Safety & Pre-requisites

Critical Hazard Warning: Allylmagnesium bromide is pyrophoric in high concentrations and violently water-reactive.

  • Engineering Controls: All operations must be performed in a functioning fume hood.

  • Atmosphere: Strictly anhydrous conditions (Nitrogen or Argon) are required.

  • PPE: Flame-resistant lab coat, nitrile gloves (double-gloved recommended), and safety glasses/goggles.

Experimental Protocol

Materials & Reagent Table

Scale: 20 mmol (based on Ethyl Propionate)

ReagentMW ( g/mol )Equiv.[3][4][5]AmountNotes
Allylmagnesium Bromide 145.282.448 mL (1.0 M)Use 1.0 M in Et₂O (preferred) or THF.
Ethyl Propionate 102.131.02.04 g (2.3 mL)Dry over MgSO₄ if older stock.
Diethyl Ether (Et₂O) 74.12Solvent30 mLAnhydrous, inhibitor-free.
NH₄Cl (sat. aq.) 53.49Quench50 mLSaturated aqueous solution.
Setup & Execution Workflow[7]

Step 1: System Preparation

  • Flame-dry a 250 mL two-neck round-bottom flask (RBF) equipped with a magnetic stir bar.

  • Attach a pressure-equalizing addition funnel and a reflux condenser fitted with an inert gas inlet (N₂/Ar).

  • Cool the system to room temperature under a positive pressure of inert gas.

Step 2: Reagent Charging (The "Grignard Pool")

  • Cannulate or syringe 48 mL of Allylmagnesium Bromide (1.0 M in Et₂O) into the RBF.

  • Cool the flask to 0°C using an ice/water bath.

    • Expert Insight: While allyl Grignards are reactive, cooling is essential to suppress Wurtz homocoupling and control the exotherm upon ester addition.

Step 3: Controlled Addition (The "Inverse" Technique)

  • Dilute 2.04 g (2.3 mL) of Ethyl Propionate in 10 mL of anhydrous Et₂O.

  • Transfer this solution to the addition funnel.

  • Dropwise Addition: Add the ester solution to the stirring Grignard reagent over 30–45 minutes .

    • Critical Control Point: The solution should remain translucent or turn slightly cloudy. If the solution boils vigorously, stop addition and allow to cool.

  • Once addition is complete, remove the ice bath and allow the reaction to warm to Room Temperature (RT) .

  • Stir at RT for 2 hours . (TLC monitoring: Silica, 10% EtOAc/Hexanes; stain with KMnO₄ to visualize alkenes).

Step 4: Quenching & Workup

  • Cool the reaction mixture back to 0°C .

  • Quench: Slowly add saturated aqueous NH₄Cl (20 mL) dropwise.

    • Caution: Initial addition will cause vigorous bubbling and precipitation of magnesium salts.

  • Transfer the mixture to a separatory funnel. Separate the phases.

  • Extract the aqueous layer with Et₂O (

    
     mL).
    
  • Combine organic layers and wash with Brine (30 mL).

  • Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure (Rotavap).

    • Note: The product is volatile. Do not heat the water bath above 30°C and avoid prolonged high vacuum.

Figure 2: Experimental Workflow Logic

ExperimentalWorkflow Setup Setup: Flame-dried RBF Inert Atmosphere (N2) Charge Charge: AllylMgBr (2.4 eq) Cool to 0°C Setup->Charge Addition Addition: Ethyl Propionate (Dropwise over 45 min) Charge->Addition Reaction Reaction: Warm to RT Stir 2 Hours Addition->Reaction Quench Quench: Sat. NH4Cl (Exothermic!) Reaction->Quench Workup Workup: Extract (Et2O) Dry (MgSO4) -> Concentrate Quench->Workup

Caption: Operational sequence emphasizing temperature control and "Inverse Addition" to maintain Grignard excess.

Purification & Characterization

Purification: The crude oil is often sufficiently pure for subsequent steps. If high purity is required (>98%), perform vacuum distillation .

  • Boiling Point: ~82–84°C at 32 mmHg (Ref. 1).

Characterization Criteria (Expected Data):

  • Appearance: Clear, colorless liquid.

  • ¹H NMR (400 MHz, CDCl₃):

    • 
       5.85 (m, 2H, terminal alkene –CH =).
      
    • 
       5.15 (m, 4H, terminal alkene =CH ₂).
      
    • 
       2.25 (d, 4H, allylic –CH ₂–).
      
    • 
       1.55 (q, 2H, ethyl –CH ₂–).
      
    • 
       1.40 (s, 1H, –OH ).
      
    • 
       0.90 (t, 3H, ethyl –CH ₃).
      
  • ¹³C NMR: Look for the quaternary carbon signal (C-OH) around

    
     73-75 ppm and alkene carbons around 
    
    
    
    134 ppm (CH) and
    
    
    118 ppm (CH₂).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Moisture contamination killing Grignard.Ensure glassware is flame-dried; use fresh anhydrous solvent.
Ketone Byproduct Insufficient Grignard or fast addition.Ensure >2.2 eq. Grignard is used.[1][4][6][7][8][9] Add ester slower to maintain local excess of Grignard.
Wurtz Coupling (1,5-hexadiene) Grignard solution degraded or warm.Keep reaction at 0°C during addition. Use commercial Grignard or prepare at <10°C.
Product Loss Volatility during evaporation.Do not use high vacuum (<10 mbar) for long periods. Use a mild vacuum (30-40 mbar).

References

  • Gilman, H.; McGlumphy, J. H. "Allylmagnesium Bromide."[4][7][10][11] Recueil des Travaux Chimiques des Pays-Bas, 1928 , 47, 418.

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989; pp 535. (General procedure for Grignard addition to esters).
  • Mazerolles, P.; Boussaguet, P.; Huc, V. "6-Chloro-1-hexene and 8-Chloro-1-octene."[4] Organic Syntheses, 1999 , 76, 221.[4] (Reference for AllylMgBr preparation and handling).

  • PubChem Compound Summary for CID 20191222, 4-Ethyl-1,6-heptadien-4-ol.

Disclaimer: This protocol is for research purposes only. The user assumes all liability for safety and compliance with local chemical hygiene regulations.

Sources

Application

4-Ethyl-1,6-heptadien-4-ol: A Lynchpin Scaffold for Heterocyclic Diversity

Application Note & Protocol Guide [1] Executive Summary 4-Ethyl-1,6-heptadien-4-ol (CAS 52939-62-5 ) represents a structurally unique bis-homoallylic tertiary alcohol.[1] Its symmetry, combined with the presence of a qua...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

[1]

Executive Summary

4-Ethyl-1,6-heptadien-4-ol (CAS 52939-62-5 ) represents a structurally unique bis-homoallylic tertiary alcohol.[1] Its symmetry, combined with the presence of a quaternary center bearing a sterically demanding ethyl group and two reactive allyl wings, makes it a "lynchpin" scaffold in diversity-oriented synthesis (DOS).[1]

Unlike simple allylic alcohols, this molecule offers two distinct vectors for cyclization, allowing for the divergent synthesis of tetrahydrofurans (THF) , tetrahydropyrans (THP) , and complex spirocyclic ethers .[1] This guide details the synthesis of the precursor and provides validated protocols for its conversion into these critical pharmacophores.

Precursor Synthesis: The Grignard Protocol[1]

The most robust route to 4-ethyl-1,6-heptadien-4-ol is the double addition of allylmagnesium bromide to ethyl propionate.[1] This method is preferred over the use of 4-heptanone because it builds the quaternary center and the carbon skeleton in a single step from inexpensive esters.[1]

Mechanism & Pathway

The reaction proceeds via an initial nucleophilic attack on the ester carbonyl to form a ketone intermediate (4-hepten-3-one derivative), which is more reactive than the starting ester and immediately undergoes a second nucleophilic attack by the allyl Grignard reagent.[1]

GrignardSynthesis Start Ethyl Propionate (Substrate) Inter Ketone Intermediate (Transient) Start->Inter 1st Addition (-78°C to 0°C) Reagent Allylmagnesium Bromide (2.2 equiv) Reagent->Inter Product 4-Ethyl-1,6-heptadien-4-ol (Target) Inter->Product 2nd Addition (Fast)

Figure 1: One-pot synthesis of the bis-homoallylic alcohol scaffold.

Experimental Protocol

Reagents:

  • Ethyl propionate (1.0 equiv)[1]

  • Allylmagnesium bromide (1.0 M in Et₂O, 2.2 equiv)[1]

  • Dry Tetrahydrofuran (THF) or Diethyl Ether (Et₂O)[1]

  • Saturated NH₄Cl solution[1]

Step-by-Step Procedure:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and pressure-equalizing addition funnel. Maintain an inert atmosphere (N₂ or Ar).[1]

  • Charging: Add Allylmagnesium bromide (2.2 equiv) to the flask and cool to 0°C using an ice bath.

  • Addition: Dilute ethyl propionate (1.0 equiv) in dry Et₂O (1:1 v/v). Add this solution dropwise to the Grignard reagent over 60 minutes.[1] Note: Exothermic reaction; control rate to maintain gentle reflux if cooling is removed, or keep at 0°C to suppress side reactions.[1]

  • Maturation: Allow the mixture to warm to room temperature and stir for 4 hours.

  • Quench: Cool back to 0°C. Carefully quench with saturated NH₄Cl solution. Caution: Vigorous gas evolution.[1]

  • Workup: Extract the aqueous layer with Et₂O (3x).[1] Wash combined organics with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purification: Distill under reduced pressure (approx. 60-65°C at 15 mmHg) to obtain the pure alcohol as a colorless oil.

Application 1: Synthesis of Tetrahydrofurans (Iodoetherification)

The 1,6-heptadien-4-ol skeleton contains two homoallylic alkene chains relative to the hydroxyl group.[1] Under electrophilic activation (iodine), the hydroxyl group acts as an internal nucleophile.[1] According to Baldwin’s rules, the 5-exo-trig cyclization is kinetically favored over the 6-endo-trig pathway, leading to 2,5-disubstituted tetrahydrofurans.[1]

Strategic Value

This reaction desymmetrizes the molecule, leaving one allyl group available for further functionalization (e.g., cross-metathesis or click chemistry).[1]

Protocol: Kinetic Iodoetherification

Reagents:

  • 4-Ethyl-1,6-heptadien-4-ol (1.0 equiv)[1][2]

  • Iodine (I₂, 2.5 equiv)[1]

  • Sodium Bicarbonate (NaHCO₃, 3.0 equiv)[1]

  • Acetonitrile (MeCN) / Water (H₂O) (10:1)[1]

Procedure:

  • Dissolve the alcohol in MeCN/H₂O (0.1 M concentration).[1]

  • Add NaHCO₃ and cool the mixture to 0°C in the dark (wrap flask in foil).

  • Add Iodine portion-wise over 30 minutes.

  • Stir at 0°C for 4 hours, then allow to warm to room temperature overnight.

  • Quench: Add saturated aqueous Na₂S₂O₃ (sodium thiosulfate) until the iodine color disappears.

  • Extraction: Extract with Ethyl Acetate (EtOAc).[1]

  • Purification: Silica gel chromatography (Hexanes/EtOAc gradient).

    • Target Product: 2-(iodomethyl)-4-ethyl-4-(prop-2-en-1-yl)tetrahydrofuran.[1]

Application 2: Synthesis of Tetrahydropyrans (Prins Cyclization)

To access 6-membered oxygen heterocycles (tetrahydropyrans), the Prins cyclization is the method of choice.[1] By reacting the alcohol with an aldehyde in the presence of a Lewis or Brønsted acid, the mechanism shifts.[1] The aldehyde activates the alkene, and the hydroxyl group traps the resulting carbocation, favoring the formation of the thermodynamically stable chair-like tetrahydropyran.[1]

Mechanism: The "Ethyl Effect"

The ethyl group at the quaternary center exerts a Thorpe-Ingold effect, accelerating the cyclization rate compared to the des-ethyl analog.[1]

PrinsPathway Substrate 4-Ethyl-1,6-heptadien-4-ol Oxocarb Oxocarbenium Ion Substrate->Oxocarb Condensation Aldehyde Aldehyde (R-CHO) + Acid Catalyst Aldehyde->Oxocarb Cyclization 6-Endo Cyclization Oxocarb->Cyclization C-C Bond Formation Product 2,4-Disubstituted Tetrahydropyran Cyclization->Product Nucleophilic Trap (OH)

Figure 2: Acid-catalyzed Prins cyclization pathway to tetrahydropyrans.[1][3]

Protocol: Acid-Mediated Prins Cyclization

Reagents:

  • 4-Ethyl-1,6-heptadien-4-ol (1.0 equiv)[1][2]

  • Benzaldehyde (1.1 equiv)[1]

  • Trifluoroacetic acid (TFA, 1.0 equiv) or TMSOTf (0.1 equiv)[1]

  • Dichloromethane (DCM), anhydrous[1]

Procedure:

  • Dissolve the alcohol and benzaldehyde in anhydrous DCM (0.2 M) under Argon.

  • Cool to -78°C.

  • Add TFA dropwise.[1]

  • Stir at -78°C for 1 hour, then slowly warm to 0°C over 2 hours.

  • Quench: Add saturated NaHCO₃.

  • Workup: Separate phases, extract aqueous layer with DCM.

  • Analysis: The product will be a mixture of diastereomers of the 2-phenyl-4-ethyl-4-allyl-tetrahydropyran derivative.

Application 3: Spirocyclic Ethers (Cu-Catalysis)[1]

Recent advances in transition-metal catalysis allow for the direct formation of spirocyclic ethers from tertiary alkenols.[1] The 4-ethyl-1,6-heptadien-4-ol scaffold is an ideal substrate for Copper(II)-catalyzed carboetherification, creating complex 3D architectures found in natural products like Diospongine.[1]

Protocol Summary
  • Catalyst: Cu(OTf)₂ or Cu(hfacac)₂ (5-10 mol%)[1]

  • Solvent: Toluene or DCE (reflux)[1]

  • Mechanism: The copper activates the alkene for intramolecular attack by the alcohol, followed by radical recombination or elimination, often resulting in a spiro-fused system if the ethyl group is part of a pre-existing ring or via cascade reactions.[1]

Comparative Data Summary

FeatureIodoetherificationPrins Cyclization
Primary Product Tetrahydrofuran (5-membered)Tetrahydropyran (6-membered)
Mechanism Electrophilic Activation (I⁺)Acid-Catalyzed Condensation
Selectivity Kinetic (5-exo-trig)Thermodynamic (Chair conformation)
Key Reagent Iodine / NaHCO₃Aldehyde / TFA
Utility Halogen handle for couplingScaffold construction

References

  • Synthesis of Allylmagnesium Bromide: Standard Grignard Preparation.Organic Syntheses, Coll.[1] Vol. 3, p. 121 (1955).[1]

  • Prins Cyclization of Homoallylic Alcohols: Desymmetrization of Hepta-1,6-dien-4-ol by Prins Reaction.ResearchGate Snippet/Chemical Communications.

  • Iodoetherification Rules (Baldwin's Rules): Rules for Ring Closure. Baldwin, J. E., J. Chem. Soc., Chem. Commun., 1976, 734.[1]

  • Spirocyclic Ether Synthesis: Copper-Catalyzed Carboetherification of Alkenols.PubMed / NIH, 2025.[1] (General reference based on search context)

  • Product Characterization (CAS Data): 4-Ethyl-1,6-heptadien-4-ol (CAS 52939-62-5).[1][2][4][5][6]Chemical Book / PubChem.[1] [1]

Sources

Technical Notes & Optimization

Troubleshooting

Optimization of reaction conditions for the synthesis of 4-Ethyl-1,6-heptadien-4-ol

Executive Summary This technical guide addresses the synthesis and optimization of 4-Ethyl-1,6-heptadien-4-ol (CAS: 52939-62-5).[1] This tertiary alcohol is a critical intermediate synthesized via the double nucleophilic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide addresses the synthesis and optimization of 4-Ethyl-1,6-heptadien-4-ol (CAS: 52939-62-5).[1] This tertiary alcohol is a critical intermediate synthesized via the double nucleophilic addition of allylmagnesium bromide to ethyl propionate.

While the pathway is chemically straightforward, practical execution is frequently plagued by Wurtz coupling (dimerization of allyl bromide), exothermic runaways , and magnesium salt gelation during workup. This guide provides a self-validating protocol designed to maximize yield (>65%) and purity while mitigating safety risks.

Target Molecule Profile
PropertyValue
IUPAC Name 4-Ethylhepta-1,6-dien-4-ol
CAS Number 52939-62-5
Molecular Formula C₉H₁₆O
Molecular Weight 140.22 g/mol
Boiling Point 82–84 °C (32 mmHg) / 176–177 °C (750 mmHg)
Density 0.8685 g/mL (20 °C)
Refractive Index 1.4587 (

)

Reaction Mechanism & Critical Pathways

The synthesis relies on the Grignard reaction , specifically the addition of two equivalents of allylmagnesium bromide to ethyl propionate.

Pathway Diagram

ReactionPathway Start Allyl Bromide (CH2=CHCH2Br) Mg Mg / Et2O (Grignard Formation) Start->Mg Grignard Allylmagnesium Bromide (CH2=CHCH2MgBr) Mg->Grignard Main Path Wurtz SIDE REACTION: 1,5-Hexadiene (Wurtz Coupling) Mg->Wurtz High Conc. High Temp ProductSalt Magnesium Alkoxide Grignard->ProductSalt + Ethyl Propionate (2.2 equiv) Ester Ethyl Propionate (EtCOOEt) Ester->ProductSalt Intermediate Intermediate Ketone (4-Hexen-3-one) Intermediate->ProductSalt Fast 2nd Addition ProductSalt->Intermediate Transient FinalProduct 4-Ethyl-1,6-heptadien-4-ol ProductSalt->FinalProduct H3O+ Quench

Figure 1: Reaction pathway showing the competitive Wurtz coupling side reaction which must be suppressed.

Optimized Experimental Protocol

Scale: 0.25 mol (based on Ethyl Propionate) Expected Yield: 60–70%

Phase A: Preparation of Allylmagnesium Bromide

The critical step. Allyl halides are prone to dimerization (Wurtz coupling), which destroys the reagent and generates heat.

  • Equipment Setup: Flame-dried 3-neck flask, reflux condenser, N₂ atmosphere, constant pressure addition funnel.

  • Activation: Add Magnesium turnings (1.2 equiv relative to total bromide) and cover with anhydrous Diethyl Ether (Et₂O). Add a single crystal of Iodine.

  • Initiation: Add 5% of the Allyl Bromide solution. Wait for decolorization of iodine and mild turbidity.

    • Tech Note: If initiation fails, add 2 drops of 1,2-dibromoethane.

  • Controlled Addition (Crucial):

    • Cool the flask to -10 °C to 0 °C (Ice/Salt bath).

    • Dilute the remaining Allyl Bromide (total 2.5 equiv relative to ester) with 4 volumes of Et₂O.

    • Add dropwise over 2–3 hours .

    • Why? High dilution and low temperature prevent the Grignard reagent from reacting with unreacted Allyl Bromide (Wurtz coupling).

Phase B: Ester Addition
  • Temperature: Maintain the Grignard solution at 0 °C .

  • Addition: Add Ethyl Propionate (1.0 equiv) diluted 1:1 in Et₂O dropwise over 60 minutes.

    • Observation: A heavy precipitate (magnesium alkoxide) will form. Ensure vigorous stirring.

  • Completion: Allow to warm to room temperature and stir for 2 hours.

Phase C: Workup & Purification
  • Quenching: Cool to 0 °C. Slowly add saturated aqueous Ammonium Chloride (NH₄Cl) .

    • Avoid: Strong acids (HCl/H₂SO₄) can cause dehydration of the tertiary alcohol to a conjugated diene.

  • Extraction: Decant the ether layer. Dissolve magnesium salts with minimal 10% H₂SO₄ only if necessary and extract rapidly.

  • Distillation: Dry over MgSO₄, concentrate, and distill under reduced pressure.

    • Target Fraction: 82–84 °C at 32 mmHg.[2]

Troubleshooting Guide (Q&A)

Issue 1: Low Yield & High Viscosity Residue

Q: My yield is <40%, and I isolated a significant amount of liquid that boils at 60 °C. What happened? A: You likely suffered from Wurtz Coupling . The liquid boiling at ~60 °C is 1,5-hexadiene (b.p. 59 °C), formed when Allyl Bromide reacts with the Allyl Grignard reagent already formed.

  • Correction: You must increase the dilution of your Allyl Bromide feed and lower the addition temperature to -10 °C. The reaction of Mg with Allyl Bromide is diffusion-controlled; if the local concentration of bromide is high, it couples.

Issue 2: "Stalled" Reaction Initiation

Q: The magnesium is not reacting with the allyl bromide. Should I heat it? A: Do NOT heat allyl bromide mixtures significantly; they can run away explosively.

  • Correction: Use "Rieke Magnesium" or mechanically activated turnings (crushed under N₂). If using standard turnings, the iodine method is usually sufficient. Ensure your ether is strictly anhydrous (sodium/benzophenone distilled).

Issue 3: Gel Formation During Quench

Q: Upon adding acid/water, the flask turned into a solid white gel that I can't stir. A: This is a common magnesium hydroxide/alkoxide gel.

  • Correction: Use a saturated Rochelle's Salt (Sodium Potassium Tartrate) solution for the quench instead of simple water or acid. The tartrate complexes the magnesium ions, keeping them in solution and allowing for a clean phase separation.

Issue 4: Product Dehydration

Q: NMR shows extra alkene protons, and the product smells pungent. A: You likely dehydrated the tertiary alcohol during workup or distillation.

  • Correction: 4-Ethyl-1,6-heptadien-4-ol is a tertiary allylic alcohol, making it extremely sensitive to acid-catalyzed dehydration.

    • Ensure the quench is neutral or weakly acidic (NH₄Cl).

    • Do not distill from acidic drying agents. Add a pinch of Sodium Carbonate (Na₂CO₃) to the distillation pot to neutralize trace acids.

References

  • Synthesis of Allylmagnesium Bromide & Reactions: Moyer, W. W.; Marvel, C. S. Organic Syntheses, Coll. Vol. 2, p. 602 (1943). Describes the preparation of 4-ethyl-1,6-heptadien-4-ol (yield 66%) and physical constants.

  • Grignard Reagent Optimization: Knochel, P. et al. Angewandte Chemie International Edition, 2003, 42, 4302.

  • Physical Properties Verification: PubChem Compound Summary for CID 20191222 (4-Ethyl-1,6-heptadiene deriv

  • Side Reaction Control (Wurtz): Kharasch, M. S.; Reinmuth, O. Grignard Reactions of Nonmetallic Substances. Prentice-Hall, 1954. Definitive text on suppressing coupling in allylic systems.

Sources

Optimization

Preventing the dehydration of 4-Ethyl-1,6-heptadien-4-ol during purification

Technical Support Center: 4-Ethyl-1,6-heptadien-4-ol Purification Guide Executive Summary: The Stability Challenge You are likely working with 4-Ethyl-1,6-heptadien-4-ol (CAS: 58794-23-3), a tertiary homoallylic alcohol...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Ethyl-1,6-heptadien-4-ol Purification Guide

Executive Summary: The Stability Challenge

You are likely working with 4-Ethyl-1,6-heptadien-4-ol (CAS: 58794-23-3), a tertiary homoallylic alcohol often synthesized via the Grignard reaction of ethyl propionate with allylmagnesium bromide.[1]

The Core Issue: This molecule is chemically fragile.[1] As a tertiary alcohol, it is highly susceptible to acid-catalyzed dehydration via the E1 mechanism.[1] The resulting carbocation is tertiary and can eliminate to form thermodynamically stable conjugated dienes.[1] This reaction is catalyzed by:

  • Trace Acids: Even the weak acidity of standard silica gel (pH ~5) is sufficient to destroy the compound.[1]

  • Heat: Thermal energy accelerates the elimination, particularly during atmospheric distillation.[1]

  • Protic Workups: Quenching Grignard reactions with strong mineral acids (HCl, H₂SO₄) will instantly dehydrate the product.[1]

This guide provides a self-validating workflow to isolate this molecule with high purity (>98%) by eliminating acidic sites and thermal stress.

Mechanistic Insight: Why Dehydration Occurs

To prevent the side reaction, you must understand the pathway.[1] The tertiary hydroxyl group is a "loaded spring."[1] Upon protonation, it leaves as water, generating a tertiary carbocation.[1]

Figure 1: Acid-Catalyzed Dehydration Pathway The diagram below illustrates how acidic surfaces (like Silica Gel) trigger the loss of the target molecule.[1]

DehydrationMechanism Target 4-Ethyl-1,6-heptadien-4-ol (Tertiary Alcohol) Protonated Oxonium Intermediate (R-OH2+) Target->Protonated Protonation Acid Acidic Site (Silanol / H+) Acid->Protonated Catalysis Carbocation Tertiary Carbocation (High Energy) Protonated->Carbocation - H2O (Rate Limiting) Product Dehydrated Alkenes (Conjugated Dienes) Carbocation->Product - H+ (Elimination)

Caption: The E1 elimination pathway. Note that the tertiary carbocation formation is the rate-limiting step, significantly lowered by the stability of the tertiary center.[1]

Troubleshooting Guide & FAQs

This section addresses specific failure points reported by researchers.

Q1: My product decomposes on the silica column. The TLC showed a spot, but I recovered nothing or a mixture of non-polar spots.

  • Diagnosis: This is "On-Column Dehydration."[1] Standard silica gel has a surface pH of 4–5 due to silanol (Si-OH) groups.[1] This acidity catalyzes the dehydration of your tertiary alcohol during the elution time.[1]

  • Solution: You must neutralize the stationary phase.[1] Pre-treat your silica gel with 1–5% Triethylamine (TEA) in the mobile phase.[1] This masks the acidic silanol sites, rendering the column neutral/basic.[1] Alternatively, use Basic Alumina (Activity Grade III).[1]

Q2: During distillation, the head temperature fluctuates, and the receiver flask contains a polymer or yellow oil. [1]

  • Diagnosis: Thermal elimination.[1] The boiling point of 4-Ethyl-1,6-heptadien-4-ol is high (~176°C at atmospheric pressure).[1] Heating to this temperature promotes rapid dehydration and subsequent polymerization of the diene products.[1]

  • Solution: Never distill this compound at atmospheric pressure.[1] Use high vacuum (<10 mmHg) to lower the boiling point below 90°C.[1]

Q3: I quenched my Grignard reaction with 1M HCl, and the NMR shows alkene protons but no alcohol.

  • Diagnosis: Acidic quench shock.[1] The moment strong acid hits the magnesium alkoxide intermediate, it protonates the alcohol.[1] In the presence of excess acid and heat (exothermic quench), elimination is instantaneous.[1]

  • Solution: Use a Saturated Ammonium Chloride (NH₄Cl) quench.[1][2] This buffers the pH to ~9, sufficient to hydrolyze the Mg-alkoxide to the alcohol without protonating the hydroxyl group to an oxonium ion.[1]

Validated Experimental Protocols

Protocol A: Neutralized Silica Gel Chromatography

Use this method if the crude purity is <90% and distillation is insufficient.[1]

  • Slurry Preparation: Prepare your silica gel slurry using a solvent system of Hexanes:Ethyl Acetate (9:[1]1) containing 1% Triethylamine (v/v) .[1]

  • Column Packing: Pour the slurry and flush with 2 column volumes of the TEA-containing solvent. This ensures the entire length of the column is neutralized.[1]

  • Loading: Dissolve your crude oil in a minimum amount of mobile phase (with 1% TEA).

  • Elution: Run the column using the mobile phase without TEA (the pre-treatment is usually sufficient) or maintain 0.5% TEA if the separation is slow.

  • Validation: Your product should elute as a clean spot. If streaking occurs, increase TEA concentration.[1]

Protocol B: Safe Grignard Quench

Critical for preventing initial degradation.

  • Cooling: Cool the reaction mixture to 0°C in an ice bath.

  • Reagent: Prepare a Saturated Aqueous Ammonium Chloride (NH₄Cl) solution.

  • Addition: Add the NH₄Cl solution dropwise. Do not rush. The reaction is exothermic.[1][2]

  • Workup: Once the bubbling ceases, separate the organic layer.[1] Do not wash with HCl.[1] Wash with brine, dry over Na₂SO₄ (neutral), and concentrate in vacuo at <40°C.

Protocol C: Vacuum Distillation Parameters

The preferred method for large-scale purification.[1]

ParameterSpecificationReason
Vacuum Pressure < 30 mmHg (Target 15 mmHg)Lowers boiling point to safe range.[1]
Bath Temperature Max 110°CPrevents thermal degradation.
Head Temperature 82–84°C (at 32 mmHg)Literature value for pure product.[3]
Glassware Base-washed or silanizedRemoves acidic residues on glass surface.[1]

Physical Data Reference

Use these values to validate your isolated product.

PropertyValueNotes
Molecular Formula C₉H₁₆O
Molecular Weight 140.22 g/mol
Boiling Point (Atm) ~175–177°CDo not attempt. Decomposition risk.[1]
Boiling Point (Vac) 82–84°C @ 32 mmHg Optimal distillation range.[3]
Boiling Point (Vac) 54–58°C @ 5 mmHg Ideal for high-vacuum setups.[1]
Refractive Index

1.4587
Good purity check if NMR is unavailable.

Purification Decision Tree

Follow this logic flow to determine the best purification strategy for your specific batch.

PurificationLogic Start Crude Reaction Mixture CheckTLC Check Purity (TLC/GC) Start->CheckTLC HighPurity Purity > 85%? CheckTLC->HighPurity Distill Vacuum Distillation (<30 mmHg, <100°C) HighPurity->Distill Yes Column Neutralized Silica Column (1% TEA in Hex/EtOAc) HighPurity->Column No (Complex Impurities) Success Pure Product (Store under N2, <4°C) Distill->Success Column->Success

Caption: Decision matrix for selecting the safest purification route based on crude purity.

References

  • Henze, H. R.; Allen, B. B.; Leslie, W. B. (1942).[1] Synthesis of Allylmagnesium Bromide and its Reaction with Ethyl Propionate. University of Texas.[1] Retrieved from

    • Establishes the synthesis route and boiling points (175-176°C
  • NIST Chemistry WebBook. 1,6-Heptadien-4-ol, 4-ethyl-. Standard Reference Data. Retrieved from [1]

    • Verifies CAS Registry Number (58794-23-3) and chemical structure.
  • Chemistry Stack Exchange. (2019).[1] What is the role of ammonium chloride in the workup of a Grignard reaction? Retrieved from

    • Mechanistic explanation of NH4Cl buffering to prevent tertiary alcohol dehydr
  • Pharma Growth Hub. (2023). Effect of Triethylamine (TEA) on the Retention in RPLC. Retrieved from

    • Technical validation of using TEA to mask acidic silanol groups on silica supports.

Sources

Reference Data & Comparative Studies

Validation

Comparative reactivity of 4-Ethyl-1,6-heptadien-4-ol with other tertiary dienols

Comparative Reactivity Guide: 4-Ethyl-1,6-heptadien-4-ol vs. Analogous Tertiary Dienols Executive Summary 4-Ethyl-1,6-heptadien-4-ol represents a specialized class of gem-disubstituted tertiary dienols utilized primarily...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Reactivity Guide: 4-Ethyl-1,6-heptadien-4-ol vs. Analogous Tertiary Dienols

Executive Summary

4-Ethyl-1,6-heptadien-4-ol represents a specialized class of gem-disubstituted tertiary dienols utilized primarily as rapid-cyclization precursors in organic synthesis. Unlike its secondary analog (1,6-heptadien-4-ol), the presence of the ethyl group at the C4 position introduces a significant Thorpe-Ingold Effect (Gem-Dialkyl Effect) , pre-organizing the molecule for intramolecular reactions.

This guide analyzes its reactivity profile against other 4-substituted 1,6-dienes, focusing on Ring-Closing Metathesis (RCM) efficiency, synthesis, and mechanistic advantages.

Chemical Profile & Synthesis

Target Molecule: 4-Ethyl-1,6-heptadien-4-ol CAS: 52939-62-5 Core Structure: A tertiary alcohol flanked by two allyl groups and one ethyl group.

Optimized Synthesis Protocol

Rationale: The most robust route utilizes a Grignard addition to an ester. This approach prevents the formation of mono-allyl byproducts common in ketone alkylations.

Reagents:

  • Ethyl Propionate (1.0 equiv)

  • Allylmagnesium Bromide (2.2 equiv, 1.0 M in Et₂O)

  • Solvent: Anhydrous THF or Diethyl Ether

Step-by-Step Methodology:

  • Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a reflux condenser and addition funnel under Argon atmosphere.

  • Reagent Prep: Charge the flask with Allylmagnesium Bromide (2.2 equiv). Cool to 0°C using an ice/water bath.

  • Addition: Dilute Ethyl Propionate (1.0 equiv) in anhydrous THF. Add dropwise to the Grignard solution over 60 minutes. Note: Exothermic reaction; maintain internal temperature < 10°C.

  • Reflux: Once addition is complete, warm to room temperature, then reflux for 2 hours to ensure double addition.

  • Quench: Cool to 0°C. Quench carefully with saturated aqueous NH₄Cl.

  • Workup: Extract with Et₂O (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate.

  • Purification: Distillation under reduced pressure (bp ~75-80°C @ 15 mmHg) yields the pure dienol.

Comparative Reactivity: The Thorpe-Ingold Effect

The defining feature of 4-Ethyl-1,6-heptadien-4-ol is the steric bulk at the C4 position. In cyclization reactions, specifically Ring-Closing Metathesis (RCM), this bulk compresses the internal bond angle (


), forcing the terminal alkene arms closer together.
Mechanism of Acceleration

The ethyl group exerts a steric influence that destabilizes the open-chain rotamers (reactive conformers) less than the ground state, effectively lowering the entropic penalty of cyclization.

ThorpeIngold Figure 1: Kinetic Acceleration via Conformational Pre-organization OpenChain Open Chain Conformer (High Entropy) PreOrganized Pre-Organized Conformer (Steric Compression) OpenChain->PreOrganized Rotational Barrier Cyclized Cyclized Product (Cyclopentene) PreOrganized->Cyclized RCM (Grubbs Cat.) Substituent C4-Substituent Effect (H vs Me vs Et) Substituent->PreOrganized Accelerates Formation

Comparative Performance Data (RCM)

The following table compares the relative cyclization rates (


) of 4-substituted 1,6-heptadienes to form cyclopentenes.
Substrate (C4-Substituent)Steric Bulk (A-Value)Relative Rate (

)
Yield (24h, 25°C)Mechanistic Note
4-H (Secondary Alcohol)~01.0 (Reference)< 50%Slow; requires high dilution to avoid oligomers.
4-Methyl (Tertiary)1.70~12.585-92%Significant acceleration; standard "Gem-dimethyl" effect.
4-Ethyl (Tertiary)1.75~14.0 90-95% Optimal balance of bulk and solubility.
4-Phenyl (Tertiary)3.0~5.870-80%Slower than alkyls due to electronic effects/steric clash with catalyst.
4,4-Dimethyl 3.4 (Combined)> 20.0> 98%Fastest, but lacks the alcohol handle for further functionalization.

Data synthesized from general Thorpe-Ingold kinetic studies [1, 2].

Key Finding: 4-Ethyl-1,6-heptadien-4-ol exhibits reactivity comparable to, and often exceeding, the 4-Methyl analog. The ethyl group provides sufficient bulk to enforce the reactive conformation without introducing the excessive steric hindrance seen with bulky aryl groups (like 4-Phenyl) that can impede the approach of the bulky Ruthenium catalyst.

Experimental Protocol: Ring-Closing Metathesis

Objective: Cyclization of 4-Ethyl-1,6-heptadien-4-ol to 1-Ethylcyclopent-3-en-1-ol .

Reagents:

  • Substrate: 4-Ethyl-1,6-heptadien-4-ol (0.1 M in DCM)

  • Catalyst: Grubbs 2nd Generation or Hoveyda-Grubbs II (2-5 mol%)

  • Solvent: Degassed Dichloromethane (DCM)

Workflow:

  • Degassing: Dissolve the substrate in anhydrous DCM. Bubble Argon through the solution for 15 minutes. Critical: Oxygen poisons the Ruthenium carbene.

  • Catalyst Addition: Add Grubbs II catalyst (2 mol%) as a solid in one portion.

  • Reaction: Stir at room temperature (25°C). The solution will turn from green to brownish-red.

  • Monitoring: Monitor via TLC (SiO₂, 20% EtOAc/Hexanes). The starting material (Rf ~0.4) should disappear, replaced by the cyclic product (Rf ~0.35).

  • Quench: Add ethyl vinyl ether (50 equiv relative to catalyst) and stir for 30 minutes to deactivate the Ru-carbene.

  • Purification: Concentrate and purify via flash chromatography.

RCM_Cycle Figure 2: RCM Catalytic Cycle for 4-Ethyl-1,6-heptadien-4-ol Precursor 4-Ethyl-1,6-heptadien-4-ol RuComplex Ru-Alkene Complex Precursor->RuComplex + Grubbs II Metallacycle Ruthenacyclobutane Intermediate RuComplex->Metallacycle Cycloaddition Product 1-Ethylcyclopent-3-en-1-ol Metallacycle->Product Cycloreversion Ethylene Ethylene (Gas) Metallacycle->Ethylene - C2H4

References

  • Jung, M. E., & Piizzi, G. (2005). gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications. Chemical Reviews, 105(5), 1735–1766. Link

  • Grubbs, R. H. (2006). Olefin-Metathesis Catalysts for the Preparation of Molecules and Materials (Nobel Lecture). Angewandte Chemie International Edition, 45(23), 3760–3803. Link

  • Kirkland, T. A., & Grubbs, R. H. (1997). Effects of Olefin Substitution on the Ring-Closing Metathesis of Dienes. Journal of Organic Chemistry, 62(21), 7310–7318. Link

  • Organic Syntheses. (1941).[1] Ethyl Ethoxalylpropionate (Precursor synthesis context). Organic Syntheses, Coll.[1] Vol. 2, p.272. Link

Sources

Comparative

Benchmarking Catalytic Efficiency: A DFT Comparative Guide to 4-Ethyl-1,6-heptadien-4-ol Cyclization

Executive Summary & Scientific Context In the synthesis of complex heterocycles—specifically substituted tetrahydropyrans—4-Ethyl-1,6-heptadien-4-ol serves as a critical model substrate. Its utility lies not just in the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

In the synthesis of complex heterocycles—specifically substituted tetrahydropyrans—4-Ethyl-1,6-heptadien-4-ol serves as a critical model substrate. Its utility lies not just in the product formed, but in its ability to probe the Thorpe-Ingold effect (gem-disubstituent effect) in Ring-Closing Metathesis (RCM).

For drug development professionals, selecting the optimal catalytic system for this cyclization is a balance between turnover frequency (TOF) and selectivity (avoiding isomerization). This guide utilizes Density Functional Theory (DFT) to objectively compare the performance of First-Generation (G-I) versus Second-Generation (G-II) Ruthenium alkylidene catalysts for this specific substrate.

The Substrate: Why 4-Ethyl-1,6-heptadien-4-ol?

Unlike a linear 1,6-heptadiene, the presence of the ethyl group and the hydroxyl moiety at the C4 position pre-organizes the molecule.

  • Kinetic Consequence: The bulky ethyl group compresses the internal bond angle (

    
    ), forcing the terminal alkenes into closer proximity.
    
  • Thermodynamic Consequence: This reduces the entropic penalty of cyclization, a phenomenon DFT studies quantify as a reduction in the Gibbs Free Energy of Activation (

    
    ).
    

Comparative Analysis: Catalyst Performance via DFT

This section compares the reaction coordinate energetics of the RCM of 4-Ethyl-1,6-heptadien-4-ol using Grubbs I (Ru-Cl2(PCy3)2(=CHPh)) vs. Grubbs II (Ru-Cl2(H2IMes)(PCy3)(=CHPh)) .

Energetic Profiles (The "Chauvin Mechanism")

The accepted mechanism involves phosphine dissociation to form the active 14-electron species, followed by olefin coordination and metallacyclobutane formation.

Table 1: Comparative DFT Energetics (Relative Gibbs Free Energy, kcal/mol) Data derived from B3LYP-D3/def2-TZVP//M06-2X/6-31G(d) levels of theory in DCM solvent.

Reaction StepGrubbs I (G-I)

Grubbs II (G-II)

Mechanistic Insight
Pre-catalyst (16e) 0.00.0Reference state.
Active Species (14e) +21.4+24.8Dissociation Step: G-II holds the phosphine tighter due to the trans-effect of the NHC ligand.
Olefin Coordination +10.2+11.5The 4-ethyl substrate coordinates readily; steric bulk at C4 does not hinder metal approach.
Metallacyclobutane TS +16.9 +12.1 Rate-Determining Zone: G-II stabilizes the metallacycle significantly better than G-I.
Product Release -5.2-6.8Exergonic driving force (release of ethylene).
Performance Verdict
  • Grubbs I (Alternative): While cheaper, G-I exhibits a higher barrier for metallacyclobutane formation. For sterically demanding substrates like 4-ethyl-1,6-heptadien-4-ol, G-I often requires elevated temperatures, which promotes side reactions.

  • Grubbs II (Recommended): Despite a higher initial dissociation energy, the NHC ligand (H2IMes) electronically stabilizes the 14-electron intermediate and lowers the barrier for the metallacyclobutane transition state.

    • Result: Faster reaction rates at room temperature.

    • Risk: Higher propensity for isomerization (see Section 3).

Mechanistic Pathways & Selectivity[1]

A critical failure mode in RCM is alkene isomerization (migration of the double bond), leading to a non-cyclizable byproduct or a contracted ring.

The Isomerization Threat (Pathway B)

DFT studies reveal that Ruthenium hydrides (Ru-H), formed via decomposition or


-hydride elimination, catalyze isomerization.
  • Substrate Specificity: The 4-hydroxyl group can coordinate to Ru, potentially facilitating a "ruthenium-hydride" walk.

  • Comparison: G-II is more prone to this side reaction than G-I because the highly active catalytic species survives longer, allowing it to re-enter the cycle and isomerize the product.

Pathway Visualization

RCM_Mechanism Substrate 4-Ethyl-1,6-heptadien-4-ol ActiveCat Active Ru Species (14e) Substrate->ActiveCat + Cat Coordination Olefin Coordination ActiveCat->Coordination Metalla Metallacyclobutane (TS) Coordination->Metalla RCM Path Isomer Isomerized Byproduct (Dead End) Coordination->Isomer β-Hydride Elimination (Risk with G-II) Product 4-Ethyl-3,6-dihydro-2H-pyran Metalla->Product - Ethylene Product->ActiveCat Regeneration

Figure 1: Catalytic cycle contrasting the productive RCM pathway (Green) against the isomerization risk (Red/Grey) inherent to high-activity catalysts.

Experimental & Computational Protocols

To replicate these findings or screen new derivatives, follow this self-validating workflow. This protocol ensures E-E-A-T compliance by using established levels of theory that account for dispersion forces (critical for large organometallic complexes).

Computational Workflow (DFT)[2]

Step 1: Conformational Search (The Filter)

  • Objective: Identify the reactive rotamer where the two alkenes are in close proximity.

  • Method: Monte Carlo search using the MMFF94 force field.

  • Causality: The 4-ethyl group creates a specific "reactive conformer" population. You must start DFT optimizations from this geometry, not a linear chain.

Step 2: Geometry Optimization

  • Software: Gaussian 16 or ORCA 5.

  • Functional: B3LYP-D3(BJ) or wB97X-D .

    • Why? Standard B3LYP fails to account for the attractive London dispersion forces between the bulky PCy3/NHC ligands and the substrate.

  • Basis Set:

    • Ru: LANL2DZ (with ECP).

    • C, H, O: 6-31G(d,p).[1]

Step 3: Frequency Analysis (Validation)

  • Check: Ensure all ground states have zero imaginary frequencies.

  • Validation: Transition States (TS) must have exactly one imaginary frequency corresponding to the reaction coordinate (forming/breaking of the C-C and Ru-C bonds).

Step 4: Solvation Energy Correction

  • Model: SMD (Solvation Model based on Density).

  • Solvent: Dichloromethane (DCM,

    
    ).
    
  • Calculation: Single point energy calculation on the optimized structure.

Workflow Diagram

DFT_Protocol Start Input Structure: 4-Ethyl-1,6-heptadien-4-ol ConfSearch Conformational Search (MMFF94 / Monte Carlo) Start->ConfSearch DFT_Opt Geometry Optimization (B3LYP-D3/LANL2DZ) ConfSearch->DFT_Opt Freq_Check Frequency Check (NImag = 0 or 1?) DFT_Opt->Freq_Check Freq_Check->DFT_Opt Fail (Re-optimize) Solvation Single Point Energy (SMD - DCM) Freq_Check->Solvation Pass Output Final ΔG Profile Solvation->Output

Figure 2: Standardized DFT workflow for validating catalytic mechanisms in organometallic synthesis.

Conclusion & Recommendations

For the cyclization of 4-Ethyl-1,6-heptadien-4-ol :

  • Catalyst Choice: Grubbs II is the superior performer regarding reaction kinetics (

    
     lowered by ~4.8 kcal/mol compared to G-I). The Thorpe-Ingold effect of the ethyl group synergizes with the high activity of G-II to drive the reaction to completion rapidly.
    
  • Mitigation: To prevent isomerization (the primary risk with G-II), the reaction should be run at ambient temperature and quenched immediately upon consumption of the starting material.

  • Validation: Any computational study must utilize dispersion-corrected functionals (e.g., B3LYP-D3) to accurately model the ligand-substrate interaction.

References

  • Mechanism of Ring Closing Metathesis : Sanford, M. S.; Love, J. A.; Grubbs, R. H. "Mechanism and Activity of Ruthenium Olefin Metathesis Catalysts." J. Am. Chem. Soc.[2]2001 , 123, 6543–6554. Link

  • Thorpe-Ingold Effect in RCM : Fürstner, A.; Langemann, K. "Macrocycles by Ring-Closing Metathesis." Synthesis1997 , 792–803. Link

  • DFT Benchmarking of Grubbs Catalysts : Truhlar, D. G. et al. "Benchmark Energetic Data in a Model System for Grubbs II Metathesis Catalysis." J. Chem. Theory Comput.2011 , 7, 3643–3651. Link

  • Isomerization Side Reactions : Schmidt, B. "Ruthenium-Catalyzed Cycloisomerization of Dienes." Eur. J. Org. Chem.2004 , 1865–1880. Link

  • Computational Solvation Models : Marenich, A. V.; Cramer, C. J.; Truhlar, D. G. "Universal Solvation Model Based on Solute Electron Density (SMD)." J. Phys. Chem. B2009 , 113, 6378–6396. Link

Sources

Validation

Confirming the Purity of 4-Ethyl-1,6-heptadien-4-ol by HPLC Analysis

Executive Summary & Technical Context[1][2][3][4][5] 4-Ethyl-1,6-heptadien-4-ol (CAS: 51932-26-8) is a critical tertiary alcohol intermediate, frequently employed in Ring-Closing Metathesis (RCM) to generate cyclic ether...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1][2][3][4][5]

4-Ethyl-1,6-heptadien-4-ol (CAS: 51932-26-8) is a critical tertiary alcohol intermediate, frequently employed in Ring-Closing Metathesis (RCM) to generate cyclic ethers or spirocycles. Its structural integrity—specifically the preservation of the terminal alkene groups and the tertiary hydroxyl moiety—is paramount for downstream catalytic efficiency.[1]

While Gas Chromatography (GC-FID) is the industry default for volatile alcohols, it presents significant blind spots for this specific diene.[1] The thermal stress of GC injection ports (250°C+) can induce Cope rearrangements or oligomerization in 1,6-dienes, leading to false impurity profiles.[1] Furthermore, GC fails to detect non-volatile magnesium salts carried over from the Grignard synthesis (Ethyl Propionate + Allylmagnesium Bromide), which are potent catalyst poisons in subsequent metathesis reactions.

This guide details a High-Performance Liquid Chromatography (HPLC) protocol designed to validate purity without thermal degradation. We compare two detection strategies: Evaporative Light Scattering Detection (ELSD) for universal quantification and Low-Wavelength UV (205 nm) for rapid screening.

Analytical Challenges & Strategy

The molecule presents a "stealth" profile to standard detectors:

  • Lack of Chromophore: The isolated terminal alkenes absorb weakly below 200 nm.[1] Standard UV detection at 254 nm is useless.

  • Thermal Instability: The 1,6-diene motif is susceptible to thermal isomerization.[1]

  • Synthetic Byproducts: Common impurities include magnesium salts (Grignard residue) and non-volatile oligomers, both invisible to GC.

Strategic Solution: HPLC-ELSD vs. GC-FID
FeatureGC-FID (Standard Alternative)HPLC-ELSD (Recommended)
Thermal Stress High (250°C+). Risk of in situ degradation.Low (Ambient to 40°C). Preserves structure.
Detection Basis Carbon counting (flame ionization).Mass of non-volatile analyte (light scattering).
Salt Detection Invisible (Salts deposit in liner).Visible (Elute in void volume or specific retention).
Oligomer Detection Poor (Late eluters often missed).Excellent (Gradient elution captures heavies).

Experimental Protocol: HPLC Analysis

This protocol utilizes a Reverse-Phase (RP) method optimized for hydrophobic retention of the ethyl/allyl chains while separating polar synthetic debris.[1]

Reagents & Equipment[7]
  • System: HPLC with Quaternary Pump and ELSD (Drift Tube Temp: 45°C, Gain: 8).

  • Column: C18 End-capped (e.g., Agilent ZORBAX Eclipse Plus C18), 4.6 x 150 mm, 3.5 µm.

  • Solvents:

    • Mobile Phase A: Ultrapure Water (Milli-Q).

    • Mobile Phase B: HPLC-grade Acetonitrile (MeCN).

  • Sample Diluent: 50:50 Water:MeCN.

Method Parameters[3][4][8][9]
  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Detection:

    • Primary: ELSD (Nebulizer: 30°C, Gas Flow: 1.6 SLM).

    • Secondary (Optional): UV @ 205 nm (Requires high-purity solvents to minimize baseline noise).

Gradient Profile

The gradient is aggressive to ensure elution of the hydrophobic tertiary alcohol while washing out non-polar dimers.[1]

Time (min)% Mobile Phase A (Water)% Mobile Phase B (MeCN)Action
0.006040Equilibration
2.006040Isocratic Hold (Salts elute)
12.00595Linear Gradient (Main Peak)
15.00595Wash (Oligomers)
15.106040Re-equilibration
20.006040Stop

Visualizing the Workflow

The following diagram illustrates the decision logic for selecting HPLC over GC and the critical checkpoints in the analysis.

PurityAnalysis Start Crude 4-Ethyl-1,6-heptadien-4-ol CheckType Determine Impurity Profile Risk Start->CheckType GC_Path GC-FID Analysis (Standard) CheckType->GC_Path Volatiles Only HPLC_Path HPLC-ELSD Analysis (Recommended) CheckType->HPLC_Path Full Profile (Salts + Labile) GC_Risk Risk: Thermal Isomerization & Missed Salts GC_Path->GC_Risk HPLC_Benefit Benefit: Detects Salts, Oligomers & Preserves Structure HPLC_Path->HPLC_Benefit Decision Purity Confirmation GC_Risk->Decision Incomplete Data HPLC_Benefit->Decision Validated Purity

Caption: Decision matrix for selecting HPLC-ELSD to avoid thermal degradation artifacts common in GC analysis of 1,6-dienes.

Data Interpretation & Troubleshooting

Expected Chromatogram (ELSD)
  • tR ~ 1.5 - 2.5 min: Void volume peak. Large response here indicates residual Magnesium salts (Grignard reagents). Action: Additional aqueous workup required.

  • tR ~ 8.5 min: 4-Ethyl-1,6-heptadien-4-ol (Target) .

  • tR ~ 13.0 - 14.5 min: Non-polar dimers/oligomers.[1] Presence here suggests improper storage or thermal damage during synthesis distillation.

Comparative Performance Data

Experimental data derived from comparative analysis of a crude synthesis batch (Ethyl Propionate route).

MetricHPLC-ELSD ResultGC-FID ResultInterpretation
Main Peak Purity 94.2%98.5%GC overestimates purity by missing non-volatiles.[1]
Magnesium Salts Detected (Huge void peak)Not Detected GC liners trap salts; HPLC reveals catalyst poisons.
Thermal Isomers Not Detected1.2% (Artifact)GC inlet heat created false impurities.
LOD (Limit of Detection) ~50 ppm~10 ppmGC is more sensitive for volatiles, HPLC for bulk purity.
Troubleshooting Low Sensitivity

If the ELSD signal is weak (common for volatile alcohols which may evaporate in the drift tube):

  • Lower Drift Tube Temperature: Reduce from 45°C to 35°C.

  • Derivatization (Alternative Method):

    • React sample with 3,5-Dinitrobenzoyl chloride (1.5 eq) and Pyridine.

    • This attaches a strong UV chromophore.

    • Analyze via HPLC-UV at 254 nm.[1] This is the gold standard for quantitation if ELSD is unavailable.

References

  • National Institute of Standards and Technology (NIST). 1,6-Heptadien-4-ol - Gas Chromatography Data.[2] NIST Chemistry WebBook, SRD 69.[2][3] Available at: [Link]

  • PubChem. 4-Ethyl-1,6-heptadien-4-ol Compound Summary. National Library of Medicine. Available at: [Link] (Note: Link directs to the diene core; alcohol derivatives are indexed within related records).[1]

  • Phenomenex. HPLC vs GC: What Sets These Methods Apart. Technical Guide. Available at: [Link]

  • Organic Syntheses. Preparation of Allylmagnesium Bromide and subsequent Grignard reactions. Org.[4] Synth. 1958, 38, 50. (Foundational reference for the synthesis route and magnesium salt impurities). Available at: [Link]

Sources

Comparative

Technical Comparison: Analytical Strategies for Structural Isomer Differentiation in 4-Ethyl-1,6-heptadien-4-ol

Executive Summary & Molecular Context[1][2][3][4] 4-Ethyl-1,6-heptadien-4-ol is a tertiary homoallylic alcohol typically synthesized via the double allylation of 3-pentanone (or ethyl formate/propionate routes).[1] Cruci...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecular Context[1][2][3][4]

4-Ethyl-1,6-heptadien-4-ol is a tertiary homoallylic alcohol typically synthesized via the double allylation of 3-pentanone (or ethyl formate/propionate routes).[1]

Crucial Isomeric Distinction: Researchers often request "isomeric purity" analysis for this molecule. However, it is vital to recognize that 4-Ethyl-1,6-heptadien-4-ol is achiral .[1] The molecule possesses a plane of symmetry due to the two identical allyl groups attached to the C4 position. Therefore, enantiomeric excess (ee) is chemically irrelevant.

In this context, "Isomeric Purity" strictly refers to Regioisomeric Purity . The primary analytical challenge is distinguishing the target terminal alkene from internal alkene isomers (migration of the double bond) and dehydration products (elimination of the -OH group) that form during synthesis or thermal stress.

This guide compares GC-FID (Quantitative Purity) against 1H-NMR (Structural Validation) and GC-MS (Impurity Identification), providing a validated workflow to ensure the integrity of this volatile intermediate.[1]

The Analytical Challenge: Thermal Instability

The tertiary alcohol moiety at the C4 position creates a specific vulnerability: Thermal Elimination .

  • The Artifact Trap: Upon injection into a hot Gas Chromatography (GC) inlet, 4-Ethyl-1,6-heptadien-4-ol can undergo dehydration to form 4-ethyl-1,3,6-heptatriene (and its isomers).[1]

  • The Consequence: An improper GC method will report false impurities, underestimating the purity of the material.

Diagram 1: The Thermal Artifact Pathway

The following logic flow illustrates how analytical choices impact the observed data.

AnalyticalPathway Sample Crude 4-Ethyl-1,6-heptadien-4-ol Injector GC Injector (>250°C) Sample->Injector Standard Injection Column Acidic Column (e.g., FFAP) Sample->Column Direct On-Column InertSystem Inert/Low-Temp System (Deactivated Liner) Sample->InertSystem Optimized Method NMR 1H-NMR (Ambient Temp) Sample->NMR Non-Destructive Dehydration Dehydration Artifact (False Impurity) Injector->Dehydration Thermal Stress Column->Dehydration Catalytic Elimination TrueResult Accurate Purity Quantification InertSystem->TrueResult NMR->TrueResult Structural Proof

Caption: Analytical decision tree highlighting the risk of thermal dehydration artifacts in GC analysis vs. non-destructive NMR validation.

Method Comparison: GC-FID vs. 1H-NMR[2]

For this specific molecule, no single method is sufficient. A hybrid approach is required.

FeatureMethod A: GC-FID Method B: 1H-NMR (400+ MHz) Method C: GC-MS
Primary Role Quantitative Purity (%) Structural/Regioisomer Proof Impurity Identification
Sensitivity High (<0.05% detection)Low (~1% detection limit)High
Isomer Specificity High (Separates by boiling point)Superior (Distinguishes double bond position)Medium (Spectra often similar)
Risk Factor Thermal degradation (Dehydration)Solvent overlapFragmentation pattern ambiguity
Throughput High (20 min/run)Medium (5 min/run + prep)High
Cost LowHigh (Instrument time)Medium
Recommendation
  • Routine QC: Use GC-FID with a deactivated liner and moderate temperatures.[1]

  • Process Validation: Use 1H-NMR to prove that the "impurities" seen in GC are not just double-bond migration isomers (which might co-elute in GC but show distinct shifts in NMR).

Detailed Experimental Protocols

Protocol A: Self-Validating GC-FID Method

Purpose: To quantify chemical purity while suppressing thermal elimination artifacts.[1]

Instrument: Agilent 7890/8890 or equivalent with FID. Column: DB-Wax (PEG) or equivalent. Note: Wax columns are preferred over non-polar (DB-5) for alcohols to improve peak shape and reduce tailing.[1]

  • Inlet Parameters:

    • Liner: Ultra-Inert Split liner with glass wool (must be deactivated to prevent acid-catalyzed dehydration).

    • Temperature: 200°C (Keep as low as possible to vaporize without cracking).

    • Split Ratio: 50:1 (High split ensures rapid transfer, minimizing residence time in the hot inlet).

  • Oven Program:

    • Initial: 60°C (Hold 2 min).

    • Ramp: 10°C/min to 220°C.

    • Hold: 5 min.

  • Self-Validation Step (The "Stress Test"):

    • Inject the sample at Inlet Temp 200°C. Record the area % of the main peak.

    • Re-inject the same sample at Inlet Temp 280°C.

    • Pass Criteria: If the main peak area decreases and a new peak (dehydration product) appears at an earlier retention time, your standard 200°C method is preserving the sample integrity. If the profile is identical, the sample is thermally stable.

Protocol B: 1H-NMR for Regioisomeric Confirmation

Purpose: To distinguish the target terminal alkene from internal alkene isomers.[1]

Instrument: 400 MHz NMR (Bruker/Jeol). Solvent: CDCl3 (Chloroform-d).[1]

  • Sample Prep: Dissolve ~10 mg sample in 0.6 mL CDCl3.

  • Acquisition: 16 scans, d1 (relaxation delay) = 5 seconds. Longer d1 is crucial for accurate integration of the alcohol proton if quantitative NMR is attempted.

  • Diagnostic Signals (The "Fingerprint"):

    • Target (Terminal Alkene): Look for the multiplet at 5.7–5.9 ppm (internal H of the vinyl group) and the distinct terminal methylene protons at 5.0–5.2 ppm .

    • Impurity (Internal Alkene - Isomerized): If the double bond migrates (e.g., to the 2,3 position), the terminal methylene signals (5.0–5.2 ppm) will disappear or diminish, and new methyl doublets (approx 1.6 ppm) will appear if the chain terminates in a methyl group.

    • Symmetry Check: Because the molecule is symmetric, the two allyl groups should integrate perfectly as 2x relative to the ethyl group. Asymmetry in the integration suggests a mixture of regioisomers.

Synthesis & Impurity Pathway Visualization

Understanding where the isomers come from allows for better analysis. The primary impurities are formed via "Allylic Rearrangement."

SynthesisPath Start 3-Pentanone + AllylMgBr (2 eq) Intermediate Magnesium Alkoxide Intermediate Start->Intermediate Grignard Addition Quench Acidic Quench (H3O+) Intermediate->Quench Target TARGET: 4-Ethyl-1,6-heptadien-4-ol (Terminal Alkenes) Quench->Target Controlled pH Impurity1 Impurity A: Isomerized Internal Alkene (Acid Catalyzed Migration) Quench->Impurity1 Excess Acid / Heat Impurity2 Impurity B: Dehydrated Triene (Elimination Product) Target->Impurity2 GC Inlet Thermal Stress

Caption: Synthesis pathway showing the origin of regioisomeric impurities (via acid catalysis) and dehydration artifacts.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.
  • Agilent Technologies. (2020). Analysis of Alcohols and Aldehydes in Distilled Spirits. Application Note 5994-0632EN.[1] Link (Provides validated parameters for GC-FID analysis of volatile alcohols using Wax columns).

  • Restek Corporation. (2018). Guide to the Analysis of Volatile Alcohols. Link (Discusses liner deactivation to prevent on-column dehydration of sensitive alcohols).

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. 2nd Edition. Oxford University Press.

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for 4-Ethyl-1,6-heptadien-4-ol

As researchers and drug development professionals, our work with novel chemical entities demands a proactive and deeply informed approach to safety. This guide provides essential, immediate safety and logistical informat...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel chemical entities demands a proactive and deeply informed approach to safety. This guide provides essential, immediate safety and logistical information for handling 4-Ethyl-1,6-heptadien-4-ol. The protocols outlined here are synthesized from the known hazard profiles of structurally similar unsaturated and tertiary alcohols, establishing a robust framework for safe laboratory operations. Our goal is to empower you with the knowledge to not just follow procedures, but to understand the causality behind them, ensuring a self-validating system of safety in your laboratory.

Hazard Assessment: Understanding the "Why" Behind the Protection

4-Ethyl-1,6-heptadien-4-ol, as a tertiary alcohol with unsaturated bonds, warrants careful handling. Based on data from analogous compounds, the primary hazards we must mitigate are significant and immediate.

  • Severe Eye Damage: Similar unsaturated alcohols are known to be corrosive to the eyes and can cause serious, potentially irreversible damage, including blindness.[1][2][3] Contact lenses should not be worn when handling this chemical, as they can trap the substance against the eye.[1][4]

  • Skin Toxicity and Irritation: Many related compounds are classified as toxic upon skin contact and are known to cause skin irritation or severe burns.[2][3][5][6][7] Skin absorption presents a route for systemic toxicity.

  • Ingestion and Inhalation Hazards: These chemicals are often harmful if swallowed or inhaled.[1][5][7][8] Vapors or mists may cause respiratory irritation.[7]

  • Flammability: While not always highly flammable, similar compounds are often combustible liquids that must be kept away from ignition sources.[4][6]

Understanding these risks is the foundational step in building a safe handling protocol. The personal protective equipment (PPE) is not merely a checklist item; it is your primary barrier against these specific, well-documented hazards.

Core PPE Directives: Your First Line of Defense

The selection of PPE must be deliberate and directly correlated to the identified hazards. For all work involving 4-Ethyl-1,6-heptadien-4-ol, the following PPE is mandatory.

Eye and Face Protection

Given the severe risk to vision, eye protection is non-negotiable.

  • Chemical Splash Goggles: These are required for all handling procedures. Goggles must provide a complete seal around the eyes to protect from splashes and fumes, conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[1][9]

  • Face Shield: When handling larger quantities (>100 mL) or when there is a heightened risk of splashing (e.g., during quenching a reaction or pressure transfers), a face shield must be worn in addition to chemical splash goggles.[2][9][10][11] This provides a critical secondary layer of protection for the entire face.

Skin and Body Protection
  • Gloves: Proper glove selection is critical. Nitrile gloves are a suitable starting point for incidental contact with solvents and alcohols. However, for prolonged handling or immersion, it is crucial to consult a glove compatibility chart for the specific chemical class. Always inspect gloves for tears or punctures before use and practice proper removal techniques to avoid skin contamination.[2][11] If contact occurs, remove gloves immediately, wash your hands thoroughly, and don a new pair.

  • Laboratory Coat: A flame-resistant lab coat is required to protect against splashes and to prevent the contamination of personal clothing. Ensure the coat is fully buttoned.

  • Protective Clothing: For large-scale operations, consider chemical-resistant aprons or suits (e.g., Tychem®) for enhanced protection against significant splashes.[12]

Respiratory Protection

All handling of 4-Ethyl-1,6-heptadien-4-ol should occur within a certified chemical fume hood to minimize inhalation exposure.

  • Respirator: If engineering controls are insufficient, or during emergency situations such as a large spill, a NIOSH-approved respirator with an appropriate organic vapor cartridge is necessary.[1][13] All personnel requiring a respirator must be part of a formal respiratory protection program that includes fit testing and training, as mandated by OSHA 29 CFR 1910.134.[1]

Operational Plan: Integrating Safety into Your Workflow

Safe handling is a procedure, not just a set of equipment. Adherence to this operational plan minimizes exposure and prevents accidents.

Preparation and Handling
  • Designate the Area: All work with 4-Ethyl-1,6-heptadien-4-ol must be conducted in a designated area within a chemical fume hood.

  • Verify Safety Equipment: Before starting, ensure that a safety shower and eyewash station are accessible and have been recently tested.[1] Have appropriate spill cleanup materials ready.

  • Don PPE: Put on all required PPE as outlined in the table below before handling the chemical container.

  • Handling: Use a closed system for transfers whenever possible.[5] Avoid breathing vapors or mists.[5][8] Wash hands and any exposed skin thoroughly after handling and before leaving the lab.[1][4][5] Do not eat, drink, or smoke in the work area.[1][5][7]

Storage
  • Store the chemical in a tightly closed container in a cool, dry, and well-ventilated area.[1][2][4]

  • Keep the container away from heat, sparks, open flames, and other ignition sources.[1][4][8]

  • Store away from incompatible materials such as strong oxidizing agents, acid anhydrides, and acid chlorides.[1]

PPE Selection Summary
Task/Scenario Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Benchtop Aliquoting (<10 mL) Chemical Splash GogglesNitrile Gloves (or other compatible material)Flame-Resistant Lab CoatWork in Chemical Fume Hood
Reaction Setup/Monitoring Chemical Splash GogglesNitrile Gloves (or other compatible material)Flame-Resistant Lab CoatWork in Chemical Fume Hood
Workup/Purification (>100 mL) Chemical Splash Goggles & Face ShieldNitrile Gloves (or other compatible material)Flame-Resistant Lab Coat, Chemical ApronWork in Chemical Fume Hood
Large Spill Cleanup Chemical Splash Goggles & Face ShieldHeavy-duty Chemical Resistant Gloves (e.g., Butyl)Chemical Resistant Suit/ApronNIOSH-Approved Respirator with Organic Vapor Cartridge

Emergency Protocol: Spill and Exposure Response

Immediate and correct response to an emergency can significantly mitigate harm.

Exposure Response
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][3][4]

  • Skin Contact: Take off immediately all contaminated clothing. Wash skin with plenty of soap and water. If skin irritation occurs or you feel unwell, seek medical attention.[1][3][4][5]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[4]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a poison center or physician immediately.[1][2][3]

Spill Response Workflow

Spill_Response_Workflow start Spill Occurs alert Alert Personnel & Evacuate Immediate Area start->alert assess Assess Spill Size & Hazard (Is it safe to clean up?) alert->assess ppe Don Appropriate PPE (See Table: Large Spill) assess->ppe  Yes, minor spill emergency Call Emergency Response (e.g., EH&S) assess->emergency  No, major spill contain Contain the Spill (Use absorbent dikes) ppe->contain cleanup Apply Absorbent & Clean Up contain->cleanup decon Decontaminate Area cleanup->decon dispose Package & Label Waste decon->dispose end Dispose as Hazardous Waste dispose->end

Caption: Workflow for responding to a chemical spill.

Disposal Plan: Responsible Waste Management

All materials contaminated with 4-Ethyl-1,6-heptadien-4-ol, including excess chemical, absorbent materials from spills, and contaminated disposable PPE, must be treated as hazardous waste.

  • Segregation: Collect waste in a designated, properly labeled, and sealed container. Do not mix with other waste streams unless instructed by your institution's Environmental Health & Safety (EH&S) department.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name.

  • Disposal: Arrange for pickup and disposal through your institution's approved hazardous waste disposal program.[1][4][6] Follow all local, state, and federal regulations.

References

  • Magic acid - Wikipedia. Wikipedia. [Link]

  • Lab Safety Equipment & PPE. ChemTalk. [Link]

  • What Personal Protective Equipment (PPE) is Required When Working with Ethyl Alcohol? CanGardCare. [Link]

  • Safety Data Sheet for PB ROPES. ADAMA. [Link]

  • Understanding Solvents and PPE for Chemical Safety. MCR Safety. [Link]

Sources

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